molecular formula C16H20ClN5 B2896624 4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine CAS No. 866018-28-2

4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine

Cat. No. B2896624
CAS RN: 866018-28-2
M. Wt: 317.82
InChI Key: ZSXRMVMDMVKEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine” is a chemical compound with the molecular formula C16H20ClN5 . It is a complex organic compound that contains chlorine, nitrogen, and other elements .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, and other characteristics. For “4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine”, the molecular weight is 317.82 .

Scientific Research Applications

Inhibitors of Spiroperidol Binding

Research on derivatives of 4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine has explored their potential as inhibitors of spiroperidol binding, indicating their affinity for dopamine receptors. This affinity was found to be influenced by the specific structural features of these compounds, including the nature of substituents, which could have implications for the development of new pharmacological agents (Gueremy et al., 1982).

Antiproliferative Activity

Another area of research has been the synthesis of derivatives with potential antiproliferative activity against human cancer cell lines. A series of derivatives were evaluated for their antiproliferative effect, highlighting their potential as anticancer agents. This research suggests a promising avenue for the development of novel cancer therapies (Mallesha et al., 2012).

Anti-Inflammatory and Analgesic Agents

Derivatives have also been synthesized for their potential as anti-inflammatory and analgesic agents. Studies have shown that certain derivatives exhibit significant cyclooxygenase-1/cyclooxygenase-2 inhibitory activity, along with analgesic and anti-inflammatory effects, indicating their utility in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Further research has been conducted on the antimicrobial activity of 4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine derivatives. These studies have identified compounds with potent broad-spectrum antibacterial activity, offering a foundation for the development of new antimicrobial agents (Al-Turkistani et al., 2011).

Interaction with Plasma Proteins

Investigations into the interactions of pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) have provided insights into their binding mechanisms and potential effects on plasma protein binding. This research is critical for understanding the pharmacokinetics and pharmacodynamics of these compounds (He et al., 2020).

properties

IUPAC Name

4-chloro-6-[4-(2,6-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5/c1-11-4-3-5-12(2)15(11)22-8-6-21(7-9-22)14-10-13(17)19-16(18)20-14/h3-5,10H,6-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXRMVMDMVKEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.